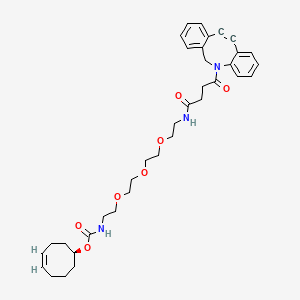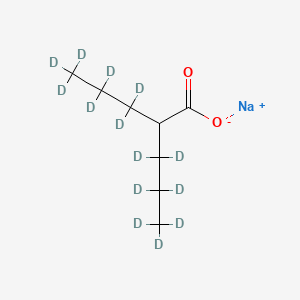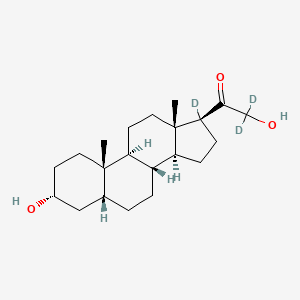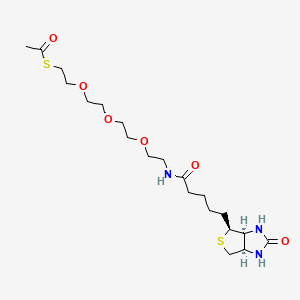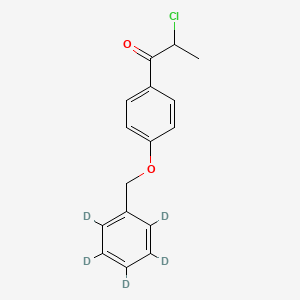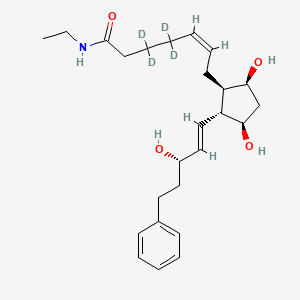
Antifungal agent 17
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antifungal Agent 17 is a potent compound used to combat fungal infections. It is particularly effective against a wide range of pathogenic fungi, making it a valuable tool in both clinical and agricultural settings. This compound works by disrupting the integrity of the fungal cell membrane, leading to cell death.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Antifungal Agent 17 typically involves a multi-step process. The initial step often includes the formation of a core structure through a series of condensation reactions. Subsequent steps involve the introduction of functional groups that enhance the antifungal activity. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates.
Industrial Production Methods: Industrial production of this compound is usually carried out in large-scale reactors. The process involves strict control of temperature, pressure, and pH to optimize yield and purity. Advanced purification techniques such as crystallization and chromatography are employed to isolate the final product. The scalability of the production process ensures a consistent supply of high-quality antifungal agent for commercial use.
Chemical Reactions Analysis
Types of Reactions: Antifungal Agent 17 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially enhancing the antifungal properties.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions are typically derivatives of this compound with modified functional groups. These derivatives can exhibit varying degrees of antifungal activity, providing a basis for further optimization and development.
Scientific Research Applications
Antifungal Agent 17 has a broad range of applications in scientific research:
Chemistry: Used as a model compound to study the mechanisms of antifungal activity and to develop new antifungal agents.
Biology: Employed in research to understand fungal cell biology and the effects of antifungal compounds on cellular processes.
Medicine: Investigated for its potential to treat systemic and superficial fungal infections, particularly in immunocompromised patients.
Industry: Utilized in agriculture to protect crops from fungal pathogens, thereby improving yield and quality.
Mechanism of Action
The primary mechanism of action of Antifungal Agent 17 involves the disruption of the fungal cell membrane. This is achieved by binding to ergosterol, a key component of the fungal cell membrane. The binding leads to increased membrane permeability, causing essential cell contents to leak out, ultimately resulting in cell death. The compound targets specific pathways involved in ergosterol biosynthesis, making it highly effective against a broad spectrum of fungi.
Comparison with Similar Compounds
Amphotericin B: Another polyene antifungal that binds to ergosterol but has a different spectrum of activity and toxicity profile.
Fluconazole: An azole antifungal that inhibits ergosterol synthesis by targeting lanosterol 14α-demethylase.
Caspofungin: An echinocandin that inhibits β (1,3)-glucan synthesis, affecting the fungal cell wall.
Uniqueness: Antifungal Agent 17 is unique in its ability to bind ergosterol with high specificity and affinity, leading to rapid and effective disruption of the fungal cell membrane. Its broad-spectrum activity and relatively low toxicity make it a valuable addition to the antifungal arsenal.
Properties
Molecular Formula |
C18H16Br2O2 |
|---|---|
Molecular Weight |
424.1 g/mol |
IUPAC Name |
2-bromo-6-(3-bromo-2-hydroxy-5-prop-2-enylphenyl)-4-prop-2-enylphenol |
InChI |
InChI=1S/C18H16Br2O2/c1-3-5-11-7-13(17(21)15(19)9-11)14-8-12(6-4-2)10-16(20)18(14)22/h3-4,7-10,21-22H,1-2,5-6H2 |
InChI Key |
PISRYDXEZSHUNM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CC(=C(C(=C1)Br)O)C2=C(C(=CC(=C2)CC=C)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[9-ethyl-6-(2-oxo-1,3-dioxol-4-yl)carbazol-3-yl]-1,3-dioxol-2-one](/img/structure/B12422577.png)
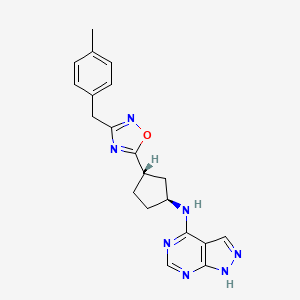

![2-[(7-amino-6-fluoro-1,3-benzoxazol-2-yl)amino]-4-(2-chloro-4-methylphenyl)-6-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1,4-dihydropyrimidine-5-carboxamide](/img/structure/B12422599.png)
![8-[2-(2H-tetrazol-5-yl)ethyl]-13-oxa-8,10,12,14,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,14-heptaene](/img/structure/B12422606.png)
